Methyl 3-amino-4-phenylbutanoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-amino-4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNXWNUTVYGPMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556737 | |
| Record name | Methyl 3-amino-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129042-93-9 | |
| Record name | Methyl 3-amino-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 3 Amino 4 Phenylbutanoate and Analogues
Chemo- and Regioselective Esterification Strategies
The direct esterification of 3-amino-4-phenylbutanoic acid to its methyl ester requires methods that are selective for the carboxylic acid group while leaving the amino group intact. Several strategies have been developed to achieve this transformation with high efficiency.
Acid-Catalyzed Esterification Approaches
Traditional acid-catalyzed esterification, often referred to as Fischer esterification, is a common method for converting carboxylic acids to esters. In the context of amino acids, this method can be effectively employed. For instance, the synthesis of (R)-3-amino-4-phenylbutyric acid has been achieved from L-aspartic acid, where a key step involves the formation of methyl (R)-3-amino-4-phenylbutyrate. tandfonline.com This transformation is accomplished through acid hydrolysis of an intermediate, followed by treatment with propylene (B89431) oxide. tandfonline.com While direct acid-catalyzed esterification of 3-amino-4-phenylbutanoic acid with methanol (B129727) in the presence of a strong acid catalyst like hydrochloric acid or sulfuric acid is a standard procedure, the reaction requires careful control to minimize side reactions. A related synthesis of methyl 3-oxo-4-phenylbutanoate involves heating an intermediate with methanol under reflux, which resulted in a 72% yield of the desired ester. chemicalbook.com
Trimethylchlorosilane-Mediated Esterification
A milder and highly efficient method for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) and methanol. This system provides a convenient, room-temperature synthesis of amino acid methyl ester hydrochlorides in good to excellent yields. nih.govmdpi.com The methodology is applicable to a wide range of natural, aromatic, and aliphatic amino acids. nih.gov The reaction proceeds by in situ generation of HCl from the reaction of TMSCl with methanol, which then catalyzes the esterification. This method offers several advantages, including simple workup procedures, mild reaction conditions, and high yields. nih.gov
Below is a table summarizing the results of trimethylchlorosilane-mediated esterification for a variety of amino acids, demonstrating the general applicability of this method.
| Entry | Amino Acid | Time (h) | Yield (%) |
| 1 | Glycine (B1666218) | 4 | 98 |
| 2 | L-Alanine | 4 | 97 |
| 3 | L-Valine | 6 | 96 |
| 4 | L-Leucine | 6 | 98 |
| 5 | L-Isoleucine | 6 | 97 |
| 6 | L-Proline | 4 | 98 |
| 7 | L-Phenylalanine | 6 | 98 |
| 8 | L-Tyrosine | 12 | 95 |
| 9 | L-Tryptophan | 12 | 96 |
| 10 | L-Serine | 12 | 94 |
| 11 | L-Threonine | 12 | 92 |
| 12 | L-Aspartic acid | 12 | 94 |
| 13 | L-Glutamic acid | 12 | 95 |
| 14 | L-Methionine | 8 | 97 |
| Data sourced from a study on the convenient synthesis of amino acid methyl esters. nih.gov |
Coupling Reagent-Assisted Esterification (e.g., DCC, DMAP)
For substrates that are sensitive to acidic conditions, coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) offer a mild and effective alternative for esterification. This method, known as the Steglich esterification, is particularly useful for sterically hindered alcohols and acid-labile substrates. The reaction proceeds through the formation of an O-acylisourea intermediate from the carboxylic acid and DCC. This activated intermediate then reacts with the alcohol, facilitated by DMAP which acts as an acyl transfer catalyst, to form the ester and dicyclohexylurea (DCU) as a byproduct. The use of DMAP is crucial for accelerating the reaction and suppressing the formation of the N-acylurea byproduct.
Stereoselective Synthesis of β-Amino-4-phenylbutanoate Derivatives
The development of stereoselective methods for the synthesis of β-amino esters is critical for accessing enantiomerically pure compounds for pharmaceutical applications. Asymmetric catalysis plays a pivotal role in establishing the desired stereochemistry at the C-C bond formation stage.
Asymmetric Catalysis in C-C Bond Formation
Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of β-amino acid derivatives. Various catalytic systems have been developed to control the stereochemical outcome of C-C bond-forming reactions. These methods often involve the use of chiral ligands in combination with metal catalysts to create a chiral environment that directs the formation of one enantiomer over the other. For example, the asymmetric synthesis of (S)-3-amino-1-phenylbutane has been achieved with high stereoselectivity (around 90% ee) using a multi-enzymatic cascade system. researchgate.net
A notable strategy for the stereoselective synthesis of β-amino esters and their precursors involves the coupling of aldimines with various nucleophiles. The use of chiral N-tert-butanesulfinyl aldimines has proven to be a robust method for the diastereoselective addition of nucleophiles. The sulfinyl group acts as a powerful chiral auxiliary, directing the approach of the nucleophile to one face of the imine.
For instance, the addition of organolithium reagents to N-tert-butanesulfinyl aldimines derived from benzaldehyde (B42025) has been studied. The reaction conditions, including the solvent and the order of addition, have been shown to influence the diastereoselectivity of the reaction.
The following table presents the results of the addition of an organolithium compound to a chiral sulfinyl imine under various conditions.
| Entry | Solvent | Addition Mode | Diastereomeric Ratio (dr) |
| 1 | THF | Imine to organolithium | 65:35 |
| 2 | Et₂O | Imine to organolithium | 67:33 |
| 3 | Toluene | Imine to organolithium | 70:30 |
| 4 | THF | Organolithium to imine | 75:25 |
| Data adapted from a study on the stereoselective synthesis of amino ketone derivatives. |
This method provides access to chiral β-amino ketone derivatives which can be further elaborated to the desired β-amino esters.
Chelate-Claisen Rearrangement Approaches
The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, can be adapted for the asymmetric synthesis of unsaturated amino acids. organic-chemistry.org In the context of synthesizing analogues of methyl 3-amino-4-phenylbutanoate, the chelate-Claisen rearrangement offers a strategic approach. This method involves the hilarispublisher.comhilarispublisher.com-sigmatropic rearrangement of a chelated metal enolate derived from an N-protected glycine allylic ester.
The process begins with the deprotonation of an N-protected glycine allylic ester using a strong base like lithium diisopropylamide (LDA). Subsequent addition of a metal salt, such as zinc chloride (ZnCl₂), facilitates the formation of a six-membered chelate ring involving the metal center, the enolate oxygen, and the nitrogen of the protecting group. This chelation enforces a rigid conformation, which is crucial for achieving high stereoselectivity during the rearrangement. Upon warming, the chelated enolate undergoes a Claisen rearrangement, leading to the formation of a γ,δ-unsaturated α-amino acid derivative. The stereochemical outcome of the reaction is dictated by the geometry of the enolate and the chair-like transition state of the rearrangement. organic-chemistry.org
For instance, the rearrangement of N-protected glycine allylic esters can be influenced by the choice of the metal salt and the protecting group on the nitrogen atom. This methodology has been successfully applied to the synthesis of various unsaturated amino acids, including those with sterically demanding side chains. uni-saarland.de The resulting unsaturated amino acids can then be further functionalized to yield a variety of analogues, including those related to this compound. A notable application of this rearrangement is in the synthesis of 3-substituted α-methyltyrosines, where a Claisen rearrangement of allyloxybenzylhydantoins serves as a key step. nih.gov
Enzymatic Resolution and Biocatalysis
Enzymatic methods have emerged as powerful tools for the synthesis of enantiomerically pure compounds due to their high selectivity, mild reaction conditions, and environmental compatibility. hilarispublisher.comnjit.edu
Lipase-Catalyzed Hydrolysis for Enantiomeric Enrichment
Lipases are widely used enzymes in organic synthesis for the kinetic resolution of racemic mixtures. researchgate.net In the context of this compound, lipase-catalyzed hydrolysis can be employed to selectively hydrolyze one enantiomer of the racemic ester, leaving the other enantiomer enriched. This process relies on the enzyme's ability to differentiate between the two enantiomers, leading to a mixture of the unreacted ester and the hydrolyzed carboxylic acid, which can then be separated. mdpi.com
For example, lipases such as Candida antarctica lipase (B570770) B (CALB) and Pseudomonas cepacia lipase (PSL) have demonstrated high enantioselectivity in the hydrolysis of various β-amino esters. The efficiency and enantioselectivity of the resolution are influenced by factors such as the choice of lipase, the solvent, temperature, and the structure of the substrate. mdpi.com Gotor and colleagues reported the successful kinetic resolution of several 3-amino-3-phenylpropanoate esters using lipase PS-catalyzed hydrolysis, achieving high enantiomeric excess (E > 200). mdpi.com
Table 1: Lipase-Catalyzed Hydrolysis for Enantiomeric Enrichment
| Enzyme | Substrate | Solvent | Temp (°C) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Lipase PSIM | Racemic β-amino carboxylic ester hydrochlorides | iPr₂O | 45 | ≥99% | mdpi.com |
Hydantoinase-Mediated Asymmetric Hydrolysis
The hydantoinase process represents another significant biocatalytic route for producing enantiomerically pure amino acids. researchgate.netresearchgate.net This method typically involves three enzymes: a hydantoin (B18101) racemase, a stereospecific hydantoinase, and a carbamoylase. The process starts with a racemic 5-monosubstituted hydantoin, which is converted to an N-carbamoyl-amino acid by the hydantoinase. The carbamoylase then hydrolyzes the N-carbamoyl group to yield the desired amino acid. researchgate.net
While traditionally used for α-amino acids, a modified hydantoinase process has been proposed for the synthesis of β-amino acids. researchgate.netresearchgate.net This modified pathway would utilize 6-monosubstituted dihydropyrimidines as substrates for a dihydropyrimidinase (which often exhibits hydantoinase activity), followed by the action of an N-carbamoyl-β-amino acid hydrolase. researchgate.net This approach offers a promising and environmentally friendly alternative for the production of optically pure β-amino acids like the enantiomers of 3-amino-4-phenylbutanoic acid.
Green Chemistry Principles in Enzymatic Synthesis
Enzymatic syntheses align well with the principles of green chemistry by offering several advantages over traditional chemical methods. hilarispublisher.comtudublin.ienih.gov These include:
Mild Reaction Conditions: Enzymes typically operate at or near ambient temperature and pressure, reducing energy consumption. hilarispublisher.com
Aqueous Solvents: Many enzymatic reactions can be performed in water, eliminating the need for hazardous organic solvents. njit.edu
High Selectivity: The chemo-, regio-, and stereoselectivity of enzymes often obviates the need for protecting groups and reduces the formation of byproducts, simplifying purification processes. hilarispublisher.comsemanticscholar.org
Biodegradability: Enzymes are biodegradable catalysts, minimizing their environmental impact. nih.gov
The use of "green" solvents, such as ionic liquids, has also been explored in enzymatic resolutions to further enhance the environmental friendliness of the process. njit.edu These solvents can sometimes improve enzyme stability and activity. njit.edu The application of these principles in the enzymatic synthesis of intermediates like this compound contributes to more sustainable and efficient manufacturing processes. tudublin.iesemanticscholar.org
Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. This strategy is a cornerstone of asymmetric synthesis. wikipedia.orgnih.gov
In the synthesis of β-amino acids and their derivatives, chiral auxiliaries such as oxazolidinones and camphorsultam have been widely employed. wikipedia.org For example, an achiral N-acyl derivative can be attached to a chiral auxiliary. The subsequent enolization and reaction with an electrophile proceed with high diastereoselectivity, controlled by the steric and electronic properties of the auxiliary. The resulting product, now containing the desired stereocenter, can be cleaved from the auxiliary to yield the enantiomerically enriched target molecule.
The choice of the chiral auxiliary is critical and depends on the specific transformation. For instance, Evans' oxazolidinone auxiliaries are highly effective in directing aldol (B89426) reactions and alkylations. wikipedia.org Similarly, camphorsultam has proven to be an excellent auxiliary for various reactions, including Michael additions and Claisen rearrangements. wikipedia.org While specific examples for the direct synthesis of this compound using this method are not detailed in the provided context, the general principles are broadly applicable to the synthesis of its analogues and other β-amino acids. nih.gov
Hydroxylation of Enolates for β-Amino-α-hydroxy Analogues
The synthesis of β-amino-α-hydroxy acid derivatives, which are important structural motifs in many biologically active compounds, can be achieved through the hydroxylation of enolates. This transformation introduces a hydroxyl group at the α-position of a carbonyl compound.
The general strategy involves the generation of a metal enolate from a β-amino ester derivative, followed by reaction with an electrophilic oxygen source. Common electrophilic hydroxylating agents include molecular oxygen in the presence of a phosphite, or more conveniently, oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH).
The stereochemical outcome of the hydroxylation can be controlled by using a chiral substrate, a chiral ligand on the metal enolate, or a chiral hydroxylating agent. For instance, the enolate can be derived from a β-amino ester attached to a chiral auxiliary, which would direct the approach of the electrophilic oxygen source. This methodology provides access to a range of enantiomerically enriched β-amino-α-hydroxy esters, which are valuable precursors for the synthesis of complex molecules.
Derivatization Strategies for Structural Modification and Functionalization of this compound and Analogues
The structural modification and functionalization of this compound are crucial for exploring its chemical space and developing analogues with tailored properties. Derivatization strategies primarily focus on the versatile amino group, allowing for the introduction of a wide array of substituents and the formation of more complex molecular architectures. These modifications are instrumental in medicinal chemistry and material science for fine-tuning biological activity, physicochemical properties, and reactivity.
Introduction of N-Substituted Amino Groups
The primary amino group in this compound serves as a key handle for introducing various N-substituents, thereby modulating the compound's steric and electronic properties. This can be achieved through several well-established synthetic methodologies.
One common approach involves the reaction of the amino group with acyl chlorides or sulfonyl chlorides to form the corresponding amides and sulfonamides, respectively. For instance, N-acylation can be performed to introduce a variety of functional groups. This is a fundamental transformation in the synthesis of biologically active molecules and peptide analogues.
Another significant derivatization is the introduction of alkyl or aryl groups via reductive amination or other N-alkylation techniques. These modifications can significantly impact the lipophilicity and receptor-binding profile of the resulting molecules. The synthesis of N-substituted phenylenediamines, for example, has been explored through various methods, including the reaction of N-phenylquinoneimines with primary amines. google.com
Furthermore, the amino group can be converted into other functional groups, expanding the synthetic utility of the core structure. For example, the synthesis of N-(4-substituted phenyl)glycine derivatives has been achieved by utilizing the amino group of 4-aminoacetophenone to introduce a glycine moiety, which can enhance the physicochemical and biological characteristics of the molecule. nih.gov
The table below summarizes various N-substituted derivatives and the general synthetic approaches.
| Derivative Type | General Synthetic Approach | Key Reagents |
| N-Acyl | Acylation | Acyl chlorides, Anhydrides |
| N-Sulfonyl | Sulfonylation | Sulfonyl chlorides |
| N-Alkyl/Aryl | Reductive Amination, N-Alkylation | Aldehydes/Ketones + Reducing agent, Alkyl/Aryl halides |
| N-Glycine | Reaction with haloacetic acid derivatives | Chloroacetic acid |
Synthesis of Isocyanates from Amino Acid Esters
The conversion of amino acid esters, such as this compound, into isocyanates provides a highly reactive intermediate for a variety of subsequent transformations. Isocyanates are valuable building blocks in the synthesis of ureas, carbamates, and other heterocyclic compounds.
A common and efficient method for this conversion is the use of phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547). The reaction is typically carried out in an inert solvent with a base to neutralize the hydrogen chloride byproduct. For example, L-phenylalanine methyl ester hydrochloride can be reacted with triphosgene in a biphasic mixture of methylene (B1212753) chloride and saturated aqueous sodium bicarbonate to yield methyl (S)-2-isocyanato-3-phenylpropanoate in high yield. orgsyn.org These mild conditions are often superior to older methods that required refluxing with gaseous phosgene. orgsyn.org
Alternative, phosgene-free methods have also been developed. One such method involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). researchgate.net This approach offers a safer and more convenient route to isocyanates.
The general reaction for the synthesis of an isocyanate from an amino acid ester using triphosgene can be represented as follows:
3 R-NH₂-CH(R')-COOR'' + (Cl₃CO)₂CO → 3 R-N=C=O-CH(R')-COOR'' + 6 HCl
The resulting isocyanates are versatile intermediates. For instance, methyl (S)-2-isocyanato-3-phenylpropanoate has been utilized in the synthesis of 1,2,4-triazine (B1199460) azapeptides and inhibitors of enzymes like thermolysin and human leukocyte elastase. orgsyn.org
The following table outlines different methods for the synthesis of isocyanates from amino acid esters.
| Method | Reagents | Typical Conditions | Advantages |
| Phosgene Method | Phosgene (gas or solution) | Toluene, reflux | Established method |
| Triphosgene Method | Triphosgene, base (e.g., NaHCO₃) | Methylene chloride, 0°C to rt | Milder, safer than phosgene |
| Boc₂O/DMAP Method | Di-tert-butyl dicarbonate, DMAP | Room temperature | Phosgene-free, rapid |
| Urea (B33335) Method | Urea, alcohol, amine | High temperature | Green synthesis, cost-effective raw materials |
| Dimethyl Carbonate Method | Dimethyl Carbonate | High temperature and pressure | Recyclable byproducts, clean production |
Formation of Peptide Analogues and Conjugates
The amino and ester functionalities of this compound make it an excellent building block for the synthesis of peptide analogues and conjugates. These modifications are crucial for developing peptidomimetics with enhanced stability, bioavailability, and biological activity.
Standard peptide coupling protocols are employed to form amide bonds between the amino group of this compound and the carboxylic acid of another amino acid or a different molecule. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI), often used in conjunction with additives like N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency. nih.govmasterorganicchemistry.com
For instance, a protected amino acid (e.g., Boc-protected) can be coupled with this compound using DCC to form a dipeptide analogue. masterorganicchemistry.com Subsequent deprotection of the newly introduced amino group allows for the stepwise elongation of the peptide chain. masterorganicchemistry.com
Furthermore, the isocyanate derivative of this compound can be reacted with amino acids or peptides to form urea-linked peptide analogues. orgsyn.org This introduces a non-natural linkage that can impart unique conformational properties and resistance to enzymatic degradation.
The conjugation of this compound to other molecules, such as gold nanoparticles or fluorescent probes, can be achieved through similar peptide coupling strategies, enabling applications in drug delivery and bioimaging. nih.gov
The table below provides an overview of common strategies for forming peptide analogues and conjugates.
| Strategy | Coupling Reagents | Linkage Type | Application |
| Standard Peptide Coupling | DCC, EDCI/NHS | Amide bond | Synthesis of peptidomimetics |
| Isocyanate Reaction | - | Urea linkage | Creation of non-natural peptide backbones |
| Chemoselective Ligation | - | Thioether, Thiazolidine | Bioconjugation |
Sophisticated Analytical Techniques for Characterization and Purity Assessment in Research
Chromatographic Separation Methods for β-Amino Esters and Their Derivatives
Chromatographic techniques are paramount for the separation and analysis of β-amino esters and their derivatives. nih.gov193.16.218 High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two principal methods, often coupled with mass spectrometry for enhanced detection and structural elucidation. actascientific.comsigmaaldrich.com
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like β-amino esters. sigmaaldrich.com Its application spans various modes of separation and detection strategies to accommodate the specific properties of the analytes.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common method for separating amino acids and their esters. researchgate.netnih.gov In RP-HPLC, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. oup.com The retention of compounds is primarily based on hydrophobic interactions. oup.com For amino esters, the mobile phase composition, including the use of organic modifiers like acetonitrile (B52724) or methanol (B129727) and pH adjustments, is crucial for achieving optimal separation. researchgate.netoup.com The separation of amino acid derivatives on reversed-phase columns is influenced by factors such as the hydrophobicity of the amino acid side chain and the nature of any derivatizing agent used. nih.gov
Ion-Exchange Chromatography (IEC) is another powerful technique for separating charged molecules like amino acids and their esters. pearson.compickeringlabs.com The separation is based on the reversible interaction between the charged analyte and the charged stationary phase. ucl.ac.uk For cation-exchange chromatography, a negatively charged stationary phase is used to retain positively charged analytes. pearson.com The elution of the bound compounds is typically achieved by changing the pH or increasing the ionic strength of the mobile phase. pickeringlabs.comucl.ac.uk IEC is particularly effective for separating complex mixtures of amino acids and can be highly specific. 193.16.218
| Chromatographic Mode | Stationary Phase Principle | Elution Strategy | Typical Analytes |
| Reversed-Phase (RP-HPLC) | Nonpolar (e.g., C18) | Gradient of increasing organic solvent | Derivatized and underivatized amino esters |
| Ion-Exchange (IEC) | Charged (e.g., sulfonate groups) | pH gradient or increasing salt concentration | Amino acids and their esters in ionic form |
To enhance the detectability of amino esters, which often lack a strong chromophore for UV detection, derivatization is frequently employed. actascientific.comaxionlabs.com This process involves chemically modifying the analyte to attach a molecule that is easily detectable.
Pre-column derivatization involves reacting the amino esters with a derivatizing agent before injecting the sample into the HPLC system. actascientific.comactascientific.com This approach offers the advantage of separating the derivatized products, potentially removing excess reagent and by-products from the analyte peak. actascientific.com Common derivatizing reagents for primary and secondary amines include o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, and 9-fluorenylmethyl chloroformate (FMOC-Cl). axionlabs.comthermofisher.com
Post-column derivatization occurs after the separation of the analytes on the column but before detection. actascientific.comyoutube.com The separated amino esters are mixed with a reagent in a post-column reactor to form a detectable derivative. nih.gov Ninhydrin is a classic post-column derivatization reagent that reacts with primary and secondary amino acids to produce a colored compound detectable by a UV-Vis detector. youtube.comresearchgate.net This method avoids the potential for multiple derivative products that can complicate pre-column derivatization but can lead to band broadening due to the additional volume of the reactor. nih.gov
| Derivatization Technique | Timing of Reaction | Common Reagents | Advantages | Disadvantages |
| Pre-column | Before HPLC separation | OPA, FMOC-Cl, Dansyl Chloride | High sensitivity, removal of excess reagent | Potential for multiple derivatives, reagent stability issues |
| Post-column | After HPLC separation | Ninhydrin, Fluorescamine | Simpler chromatograms, no interference from reagent | Potential for band broadening, requires additional hardware |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. thermofisher.com Since amino esters are generally not sufficiently volatile for direct GC analysis, a derivatization step is necessary. sigmaaldrich.comthermofisher.com
To make β-amino esters suitable for GC analysis, their polar functional groups (amino and carboxyl groups) must be converted into less polar, more volatile derivatives. sigmaaldrich.commdpi.com This is typically a two-step process involving esterification of the carboxyl group followed by acylation of the amino group. nih.govnih.gov
Common derivatization approaches include:
Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with active hydrogens on amino and carboxyl groups to form volatile trimethylsilyl (B98337) (TMS) derivatives. thermofisher.com
Acylation: Anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) are used to acylate the amino group after esterification of the carboxyl group. mdpi.comnih.gov For example, a two-step derivatization can involve esterification with an alcohol (e.g., methanol or isobutanol) followed by acylation. nih.govnih.gov
These derivatization procedures increase the volatility and thermal stability of the amino esters, allowing for their successful separation and detection by GC. mdpi.comnih.gov
Coupled Techniques: LC-MS and GC-MS for Structural Elucidation and Quantification
The coupling of chromatographic separation with mass spectrometry (MS) provides a powerful tool for both the quantification and structural confirmation of analytes. actascientific.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. nih.gov This technique is particularly well-suited for the analysis of β-amino esters and their derivatives. nih.gov LC-MS can provide molecular weight information and fragmentation patterns that are crucial for identifying unknown compounds or confirming the structure of known ones. nih.gov Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, making it ideal for analyzing complex biological samples. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile derivatives of amino esters. mdpi.comijfe.org After separation on the GC column, the derivatized analytes enter the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns. jst.go.jpwiley.com GC-MS is a highly sensitive and specific technique used for the definitive identification and quantification of amino acid derivatives. nih.govnih.gov
| Coupled Technique | Principle | Advantages | Common Applications |
| LC-MS | Separates non-volatile compounds, followed by mass analysis. | High sensitivity and selectivity, provides molecular weight and structural information. | Analysis of underivatized or derivatized amino esters in complex matrices. nih.govacs.org |
| GC-MS | Separates volatile derivatives, followed by mass analysis. | Excellent separation efficiency, high sensitivity, and detailed structural information. | Definitive identification and quantification of derivatized amino esters. wiley.comnih.gov |
Spectroscopic and Spectrometric Characterization in Research
Spectroscopic and spectrometric techniques are foundational in the structural analysis of Methyl 3-amino-4-phenylbutanoate, each offering unique insights into its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The aromatic protons of the phenyl group usually appear as a multiplet in the range of 7.2-7.4 ppm. The protons of the methyl ester group (OCH₃) typically present as a singlet around 3.6-3.7 ppm. The protons on the carbon backbone, specifically the CH, CH₂, and NH₂ groups, exhibit characteristic shifts and coupling patterns that allow for their precise assignment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. rsc.org The carbonyl carbon of the ester group is typically observed downfield, often above 170 ppm. The carbons of the phenyl ring resonate in the aromatic region, generally between 125 and 140 ppm. The methoxy (B1213986) carbon of the ester appears around 51-52 ppm, while the carbons of the butanoate chain (CH and CH₂) have distinct signals in the aliphatic region of the spectrum.
A representative, though not specific to this exact molecule, set of data for a similar structure, ethyl 3-(diethylamino)propanoate, shows characteristic shifts in the ¹³C NMR spectrum for the carbonyl and various alkyl carbons. rsc.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Phenyl-H | 7.20 - 7.40 (m) | 126.0 - 139.0 |
| CH-NH₂ | 3.30 - 3.50 (m) | 45.0 - 55.0 |
| CH₂-Ph | 2.70 - 2.90 (d) | 40.0 - 45.0 |
| CH₂-CO | 2.40 - 2.60 (dd) | 35.0 - 40.0 |
| O-CH₃ | 3.60 - 3.70 (s) | 51.0 - 52.0 |
| C=O | - | 172.0 - 174.0 |
Note: These are predicted values and can vary based on solvent and experimental conditions. (s = singlet, d = doublet, dd = doublet of doublets, m = multiplet)
Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. thermofisher.com For this compound, the FT-IR spectrum reveals key vibrational frequencies.
The presence of the amino group (NH₂) is indicated by stretching vibrations in the region of 3300-3500 cm⁻¹. The carbonyl group (C=O) of the ester gives a strong absorption band typically between 1730 and 1750 cm⁻¹. The C-O stretching of the ester can be observed in the 1100-1300 cm⁻¹ range. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The characteristic absorptions of the phenyl group, including C=C stretching, are seen in the 1450-1600 cm⁻¹ region. researchgate.net
Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretch | 3300 - 3500 |
| Carbonyl (C=O) | Stretch | 1730 - 1750 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Ester (C-O) | Stretch | 1100 - 1300 |
Mass Spectrometry (MS) (e.g., FAB-MS, EI)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Electron Ionization (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. For a related compound, methyl 3-oxo-4-phenylbutanoate, the molecular ion peak [M]⁺ is observed, and prominent fragment ions correspond to the loss of various parts of the molecule, such as the methoxy group or parts of the butanoate chain. nih.govmassbank.eu The fragmentation pattern helps in piecing together the molecular structure. This technique has been shown to cause significant decomposition in similar compounds during analysis. researchgate.net
Fast Atom Bombardment (FAB-MS): FAB-MS is a softer ionization technique that is particularly useful for polar and thermally labile molecules. It typically results in a more abundant molecular ion or protonated molecule peak [M+H]⁺ and less fragmentation than EI-MS, making it easier to determine the molecular weight.
Enantiomeric Excess Determination and Chiral Recognition Studies
As this compound is a chiral molecule, determining the enantiomeric excess (ee) is crucial, especially in stereoselective synthesis and pharmaceutical applications.
Chiral Chromatography (GC, HPLC)
Chiral chromatography is the most common method for separating enantiomers and determining their ratio.
Chiral Gas Chromatography (GC): In chiral GC, the enantiomers of a volatile derivative of the analyte are separated on a chiral stationary phase. For amino acid derivatives, this has proven to be a highly sensitive method for determining enantiomeric excess. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile technique for the separation of enantiomers. nih.gov The separation is achieved using a chiral stationary phase (CSP), often based on polysaccharides like cellulose (B213188) or amylose. The differential interaction between the enantiomers and the CSP leads to their separation, allowing for quantification and the determination of enantiomeric excess. The choice of mobile phase is critical for achieving optimal separation. nih.gov
Chiral Recognition with Synthetic Receptors
The study of chiral recognition involves the use of synthetic receptors that can selectively bind to one enantiomer over the other. nih.gov This field of supramolecular chemistry aims to mimic the high selectivity observed in biological systems. researchgate.net
Synthetic receptors, often macrocyclic molecules with well-defined cavities and functional groups, can form host-guest complexes with chiral molecules like amino acid esters. nih.gov The binding affinity and selectivity can be studied using various techniques, including NMR titration and fluorescence spectroscopy. For instance, receptors containing BINOL moieties have shown the ability to recognize chiral amino acids. nih.gov The different interactions between each enantiomer and the chiral receptor lead to distinguishable changes in the spectroscopic signal, which can be used to determine the enantiomeric composition. nih.gov These studies are fundamental for the development of new chiral sensors and separation methods. researchgate.net
Computational and Theoretical Investigations of Methyl 3 Amino 4 Phenylbutanoate Systems
Quantum Chemical Calculations (DFT) for Mechanistic Insights and Structure-Activity Relationships
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry to predict molecular geometries, reaction energies, and spectroscopic properties, offering a balance between accuracy and computational cost.
DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction. This allows for the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energy of these species, a reaction's feasibility and mechanism can be proposed. For instance, in the formation of N-(carbomylcarbamothioyl)benzamide, DFT has been used to compute the entire reaction pathway, identifying a rate-determining transition state. researchgate.net
For a molecule like Methyl 3-amino-4-phenylbutanoate, DFT could be used to explore various reactions, such as its hydrolysis, cyclization to form a β-lactam, or its participation in acylation reactions. The calculations would involve optimizing the geometry of the starting materials, the proposed transition state structures (characterized by a single imaginary frequency), and the final products. The energy difference between the reactants and the highest-energy transition state determines the activation energy, which is directly related to the reaction rate.
Illustrative Example: Hypothetical DFT Results for a Reaction Pathway The table below illustrates the type of data that would be generated from a DFT study on a hypothetical reaction involving this compound.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Reagent | 0.0 |
| TS1 | First Transition State | +25.4 |
| Intermediate | Covalent Intermediate | +5.2 |
| TS2 | Second Transition State | +18.9 |
| Products | Final Product(s) | -15.7 |
This table is for illustrative purposes and does not represent real experimental or calculated data.
The three-dimensional shape, or conformation, of this compound is critical to its reactivity and how it interacts with other chiral molecules. The molecule possesses several rotatable bonds, leading to a variety of possible conformers. DFT calculations can be used to determine the relative energies of these different conformers, identifying the most stable (lowest energy) shapes the molecule is likely to adopt in solution.
This analysis is fundamental to predicting stereoselectivity. In many chemical reactions, the specific conformation of the substrate as it approaches the transition state dictates the stereochemical outcome of the product. By understanding the relative stabilities of different diastereomeric transition states, which can be modeled using DFT, chemists can predict which stereoisomer will be formed preferentially. For example, highly diastereoselective syntheses have been developed through the aid of chemo- and biocatalytic reactions, where understanding the substrate's conformation is key. nih.gov
This compound contains two potential donor atoms for metal coordination: the nitrogen of the amino group and the carbonyl oxygen of the ester group. This allows it to act as a bidentate ligand, forming complexes with various metal ions. DFT calculations can model these coordination complexes to provide insights into their structure, stability, and bonding.
Studies on similar amino acid ligands show that DFT can predict the preferred geometry (e.g., octahedral, tetrahedral) of the resulting metal complex. researchgate.net The calculations can also determine the binding energy between the ligand and the metal, indicating the strength of the coordination. This is influenced by factors like the nature of the metal ion (e.g., hard vs. soft Lewis acids) and the ligand itself. nih.gov For this compound, DFT could be used to compare its affinity for different metal ions, which is crucial for applications in catalysis or bioinorganic chemistry.
Illustrative Example: Hypothetical DFT Binding Energies This table shows hypothetical binding energies of this compound with different metal ions, as could be predicted by DFT.
| Metal Ion | Coordination Geometry | Predicted Binding Energy (kcal/mol) |
| Cu(II) | Distorted Octahedral | -45.3 |
| Zn(II) | Tetrahedral | -38.1 |
| Cr(III) | Octahedral | -55.9 |
| Pd(II) | Square Planar | -41.5 |
This table is for illustrative purposes and does not represent real experimental or calculated data.
Molecular Modeling of Intermolecular Interactions
While quantum chemical methods focus on electronic structure, molecular modeling often employs classical mechanics (using force fields) or hybrid QM/MM methods to study larger systems and longer timescales. This is particularly useful for investigating the non-covalent interactions that govern molecular recognition and solvent effects.
Chiral discrimination is the process by which a chiral host molecule selectively binds to one enantiomer of a chiral guest molecule. Molecular modeling is a key tool for understanding the structural basis of this recognition. Studies on systems analogous to this compound, such as the complex between a chiral crown ether host and D-phenylglycinium methyl ester, reveal the specific intermolecular interactions responsible for selective binding. nih.gov
Key Intermolecular Interactions in Chiral Recognition
| Interaction Type | Description |
| Hydrogen Bonding | Between the amino group (donor) and a heteroatom on the host (acceptor). |
| π-π Stacking | Face-to-face or edge-to-face interaction between the phenyl ring and an aromatic moiety of the host. |
| C-H···π Interactions | An aliphatic C-H bond on the guest interacting with the π-system of the host's aromatic ring. nih.gov |
| Steric Repulsion | Unfavorable interactions that destabilize the binding of one enantiomer more than the other. |
| Electrostatic Interactions | Attraction or repulsion between charged or polar groups on the host and guest. nih.gov |
The choice of solvent can dramatically alter the rate, outcome, and even the mechanism of a chemical reaction. nih.gov Molecular modeling can simulate these solvent effects through either explicit models (where individual solvent molecules are included) or implicit models (where the solvent is treated as a continuous medium).
Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) calculations are particularly powerful for this purpose. The reacting molecules are treated with accurate QM methods, while the surrounding solvent is handled by less computationally expensive MM force fields. This approach has been used to elucidate significant rate accelerations in different solvents for reactions like the Cope elimination. researchgate.net For this compound, these models could predict how a change from a non-polar solvent like cyclohexane (B81311) to a polar aprotic solvent like DMSO would affect the activation energy of a reaction by differentially stabilizing the reactants and the transition state. nih.govresearchgate.net Similarly, these simulations can predict how solvent competes with a host for binding to the guest molecule, affecting the stability of host-guest complexes.
A comprehensive review of available scientific literature reveals a notable scarcity of research focused specifically on the biological activities of This compound . The detailed neuropharmacological and antimicrobial properties outlined in the requested article structure have been the subject of investigation for related compounds, but data pertaining directly to this compound is not present in the current body of research.
Specifically, extensive research is available for a related compound, 4-phenylbutyrate (PBA) , and its analogues. Studies on PBA have explored its potential neuroprotective effects, its role as a histone deacetylase (HDAC) inhibitor, and its ability to induce the expression of endogenous antimicrobial peptides (AMPs). asm.orgnih.govnih.govnih.gov However, the addition of a methyl ester group, which differentiates this compound from PBA, can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, the findings related to PBA cannot be scientifically attributed to this compound without direct experimental evidence.
Similarly, searches for anticonvulsant activity did not yield results for this compound. The existing research in this area tends to focus on other classes of molecules, such as N-phenylphthalimides and triazolopyrimidine derivatives. nih.govnih.gov
Due to the strict requirement to focus solely on this compound and the absence of specific studies on its neuroprotective, neurotransmitter-modulating, anticonvulsant, or immune-modulating activities, it is not possible to generate the requested scientific article. The creation of content for the specified outline would require speculative extrapolation of data from different compounds, which would be scientifically unsound.
Further research is required to elucidate the specific biological and mechanistic profile of this compound.
Biological Activities and Mechanistic Research of Phenylbutanoate Derivatives
Anticancer Research and Cellular Pathway Modulation
There is a notable lack of published studies investigating the potential anticancer properties of Methyl 3-amino-4-phenylbutanoate. Consequently, no data is available for the following specified areas:
Histone Deacetylase (HDAC) Inhibition Studies
No research has been found that evaluates the effect of this compound as a potential inhibitor of histone deacetylases (HDACs).
Influence on Tumor Suppressor Pathways (e.g., p53)
There is no available research on the influence of this compound on the p53 tumor suppressor pathway or any other related tumor suppressor mechanisms.
Applications in Gene Delivery Systems
Similarly, the application of this compound in the field of gene delivery has not been documented in the scientific literature.
Poly(β-amino ester)s as Transfection Vectors
No studies have been identified that utilize this compound as a monomer in the synthesis of poly(β-amino ester)s for the purpose of gene transfection.
Design and Characterization of Polymer-Based Nanocarriers for Nucleic Acids
There is no research available on the design, synthesis, or characterization of polymer-based nanocarriers derived from this compound for the delivery of nucleic acids.
Enzyme Inhibition Studies (e.g., Aminopeptidases)
Research into the biological activities of phenylbutanoate derivatives has revealed their potential as enzyme inhibitors, particularly targeting aminopeptidases. A significant focus of this research has been on dipeptidyl peptidase-IV (DPP-IV), a serine exopeptidase that plays a crucial role in glucose homeostasis. The inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. nih.gov
The core chemical structure of 3-amino-4-phenylbutanoic acid is a key pharmacophore found in several potent DPP-IV inhibitors. google.com While specific enzyme inhibition data for this compound is not extensively detailed in publicly available literature, the activity of its parent compound and related derivatives provides strong evidence for its potential inhibitory action against aminopeptidases like DPP-IV.
Derivatives of 3-amino-4-phenylbutanoic acid have been synthesized and evaluated as DPP-IV inhibitors. google.com Patent literature reveals that certain 7-(3-amino-4-phenyl-butanoyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine derivatives exhibit significant inhibitory potency against DPP-IV. tandfonline.com For instance, the trifluoroacetate (B77799) salt of a specific compound within this class was reported to have an IC50 value of less than 1 µM, indicating substantial inhibitory activity. tandfonline.com
The general class of 3-amino-4-phenylbutanoic acid derivatives has been a subject of interest for the development of treatments for diabetes. google.com The established antidiabetic drug, sitagliptin, which functions as a potent and selective DPP-IV inhibitor, contains a modified 3-amino-4-phenylbutanoic acid core structure. google.com This underscores the significance of this chemical scaffold in designing effective enzyme inhibitors.
While direct quantitative analysis for this compound is sparse, the consistent and potent inhibitory activity observed across a range of structurally related compounds containing the 3-amino-4-phenylbutanoic acid moiety suggests that it is a promising candidate for enzyme inhibition. The esterification of the carboxylic acid to a methyl group, as in this compound, may influence its pharmacokinetic properties and binding affinity within the active site of the enzyme, warranting further specific investigation.
The table below summarizes the inhibitory activity of compounds that share the core 3-amino-4-phenylbutanoic acid structure, providing a comparative context for the potential activity of this compound.
| Compound Class/Derivative | Target Enzyme | Reported Inhibitory Potency (IC50) | Reference |
| 7-(3-amino-4-phenyl-butanoyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine derivatives | DPP-IV | < 1 µM | tandfonline.com |
| Sitagliptin (contains a modified 3-amino-4-phenylbutanoic acid core) | DPP-IV | Potent and selective inhibitor | google.com |
Applications As Key Intermediates in Advanced Organic Synthesis and Materials Science
Precursors for Complex Bioactive Molecules
The strategic placement of the amino and ester functional groups, combined with the phenyl side chain, allows Methyl 3-amino-4-phenylbutanoate to be an effective starting point for the synthesis of various high-value bioactive molecules.
This compound and its close structural analogs are significant in the development of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to manage hypertension and heart failure. nih.govutm.my While many established ACE inhibitors like Enalapril and Lisinopril are based on (S)-2-amino-4-phenylbutanoic acid (homophenylalanine) derivatives, the β-amino isomer provides a scaffold for novel drug design. utm.my The core 4-phenylbutanoate structure is a common feature in this class of inhibitors. nih.gov
Key precursors for widely used ACE inhibitors often include optically active (R)-2-hydroxy-4-phenylbutanoate esters ((R)-HPBE). researchgate.netnih.gov These α-hydroxy esters are typically synthesized via the asymmetric reduction of the corresponding keto-ester, ethyl 2-oxo-4-phenylbutanoate (OPBE). researchgate.netnih.gov The synthesis of these precursors is a critical step, often achieved with high enantioselectivity using biocatalytic methods, which are favored for their efficiency and environmentally benign conditions. utm.myresearchgate.net The structural similarity between these α-hydroxy esters and β-amino esters like this compound highlights the importance of the phenylbutanoate framework in creating molecules that can effectively interact with the ACE enzyme.
In the field of antiviral drug discovery, this compound serves as an intermediate for the synthesis of HIV protease inhibitors. These drugs are a cornerstone of HIV/AIDS treatment, working by blocking the action of the viral protease enzyme, which is essential for the maturation of new virus particles. nih.gov
Specifically, the compound is a precursor to phenylnorstatine (3-amino-2-hydroxy-4-phenylbutanoic acid). nih.gov Phenylnorstatine is designed as a transition-state analog, mimicking the tetrahedral intermediate of peptide bond hydrolysis. nih.gov Its incorporation into peptide-like molecules yields potent inhibitors of the HIV-1 protease. Research has shown that the stereochemistry of phenylnorstatine is crucial for its inhibitory activity, with the (2S,3S) isomer being particularly effective. nih.gov The synthesis of these inhibitors involves modifying substrate-analog sequences by replacing the scissile amide bond with the phenylnorstatine unit, demonstrating the compound's role as a key building block in rational drug design. nih.gov
This compound is a valuable building block in the synthesis of modified peptides and peptidomimetics. As a β-amino acid ester, its incorporation into a peptide chain results in a β-peptide. These structures are of significant interest because they can form stable secondary structures and, crucially, often exhibit enhanced resistance to proteolytic degradation compared to natural peptides. This increased stability is a highly desirable trait for therapeutic agents.
The synthesis of peptidomimetics is a strategy to overcome the limitations of conventional peptides, such as poor stability and bioavailability. ljmu.ac.uk By using building blocks like this compound, chemists can create novel peptide-like molecules with tailored properties. The phenylbutyl side chain can participate in specific binding interactions with biological targets, while the modified backbone provides enzymatic stability. Amino acid esters are fundamental intermediates for this type of advanced peptide synthesis. mdpi.com
Development of Chiral Ligands and Catalysts in Asymmetric Synthesis
The chiral nature of this compound makes it a useful component in the development of ligands for asymmetric catalysis. Chiral ligands are essential for controlling the stereochemical outcome of metal-catalyzed reactions, enabling the synthesis of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. nih.govmdpi.com
Amino acids and their derivatives are readily available chiral molecules that can be used to create effective ligands. mdpi.com this compound possesses both a nitrogen atom (from the amino group) and an oxygen atom (from the ester's carbonyl group) that can coordinate to a metal center. This allows it to serve as a scaffold for various types of chiral ligands. The presence of the bulky phenyl group can create a specific chiral environment around the catalytic metal center, influencing the facial selectivity of substrate approach and leading to high enantioselectivity in reactions such as hydrogenation or C-C bond formation. nih.govfrontiersin.org
Role in Polymer Chemistry and Functional Materials
The structural features of this compound are relevant to the field of polymer chemistry, particularly in the creation of functional materials with applications in biomedicine.
Poly(β-amino ester)s (PBAEs) are a class of biodegradable and pH-sensitive polymers that have gained significant attention as carriers for gene delivery. nih.govnih.gov These polymers are typically synthesized through the conjugate addition of an amine to a diacrylate. scirp.org
The repeating unit of a PBAE contains the characteristic β-amino ester linkage. While this compound is not typically used as a direct monomer in the common polymerization reaction, its core structure represents the fundamental repeating unit of these polymers. Monomers containing this structural motif can be designed to impart specific properties to the resulting polymer. For instance, the hydrophobicity of the phenyl group can influence the polymer's self-assembly into nanoparticles and its interaction with cellular membranes. The tertiary amine in the polymer backbone provides a buffering capacity, which is crucial for the endosomal escape of genetic material, enhancing transfection efficiency. nih.govfrontiersin.org The ester linkages in the backbone are susceptible to hydrolysis, leading to the degradation of the polymer into smaller, biocompatible molecules, which is a key advantage for in vivo applications. scirp.org
Table of Applications
| Application Area | Specific Use | Role of this compound |
| Bioactive Molecules | ACE Inhibitors | Provides a structural scaffold for designing novel inhibitors. utm.my |
| HIV Protease Inhibitors | Precursor to phenylnorstatine, a key transition-state analog component. nih.gov | |
| Peptidomimetics | Serves as a β-amino acid building block to create enzymatically stable peptides. | |
| Asymmetric Synthesis | Chiral Ligands | Acts as a chiral scaffold for ligands that control stereoselectivity in metal catalysis. nih.govmdpi.com |
| Materials Science | Poly(β-amino ester)s | Its structure is the core repeating unit, imparting biodegradability and functionality. nih.govnih.gov |
Applications in Advanced Drug Delivery Systems
The strategic design of advanced drug delivery systems often hinges on the use of versatile molecular building blocks that can be elaborated into complex macromolecular architectures. Amino acid derivatives, in particular, are of significant interest due to their inherent biocompatibility and the diverse functionalities they offer for polymer synthesis. This compound, a chiral non-proteinogenic β-amino acid ester, serves as a notable precursor in the synthesis of specialized polymers and drug carriers. Its unique structure, featuring a reactive amino group, a methyl ester, and a phenyl group, allows for its incorporation into various polymeric backbones, influencing properties such as biodegradability, drug loading, and controlled release kinetics.
While direct polymerization of this compound is not commonly reported, its true value lies in its role as a key intermediate for creating more complex monomers or functionalizing existing polymers. The primary amino group provides a convenient handle for a variety of chemical modifications, including acylation and amidation reactions. This allows for the integration of this β-amino acid moiety into larger polymer structures, such as poly(ester amide)s and poly(β-peptide)s. The presence of the phenyl group can enhance the thermal stability and mechanical properties of the resulting polymers, while also offering a site for further functionalization.
Research in the field of biodegradable polymers has explored the use of amino acid-based compounds to create materials suitable for biomedical applications, including drug delivery. The ester and amino functionalities of this compound make it a suitable candidate for the synthesis of poly(ester amide)s through polycondensation reactions. These polymers are prized for their tunable degradation rates, which can be controlled by the ratio of ester to amide linkages in the polymer backbone. By incorporating this compound, it is possible to introduce specific stereochemistry and hydrophobicity into the polymer chain, which can in turn affect the encapsulation and release profiles of therapeutic agents.
Furthermore, the derivatives of this compound can be utilized in the synthesis of novel monomers for ring-opening polymerization. For instance, the corresponding β-lactam or morpholine-2,5-dione (B184730) derivatives could potentially undergo ring-opening polymerization to yield well-defined polypeptides or polyesteramides. These polymers can be designed to self-assemble into nanoparticles or micelles, forming core-shell structures capable of encapsulating hydrophobic drugs. The phenyl group would likely orient towards the core, creating a hydrophobic domain suitable for drug loading, while the polymer backbone and any hydrophilic modifications would form the outer shell, ensuring stability in aqueous environments.
The table below outlines the potential synthetic pathways where this compound acts as a crucial intermediate for the development of drug delivery systems.
| Polymer Type | Synthetic Strategy | Role of this compound | Potential Application in Drug Delivery |
| Poly(ester amide)s | Polycondensation | Diol or diamine monomer precursor | Biodegradable matrices for controlled drug release |
| Poly(β-peptide)s | Ring-opening polymerization of β-lactams | Precursor for β-lactam monomer synthesis | Formation of self-assembled nanoparticles for targeted delivery |
| Functionalized Polymers | Grafting onto existing polymers | Functionalizing agent via its amino group | Modification of polymer surfaces to enhance biocompatibility and drug loading |
It is important to note that while the potential for this compound in advanced drug delivery systems is significant based on its chemical structure and the principles of polymer chemistry, detailed research findings specifically demonstrating its application in formulated drug delivery systems are limited in publicly accessible literature. The compound is more frequently cited in the context of being a chiral building block for the synthesis of small molecule pharmaceuticals. However, the foundational knowledge of polymer science strongly suggests its utility as a versatile intermediate for creating the next generation of drug delivery vehicles.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways for Scalable Production
The viability of any pharmaceutical compound is contingent upon the development of efficient and economically feasible synthetic routes suitable for large-scale production. While the synthesis of phenibut itself is well-documented, specific methodologies tailored for the scalable production of its methyl ester, Methyl 3-amino-4-phenylbutanoate, require further exploration. chemicalbook.comgoogle.com
Current laboratory-scale preparations often involve the esterification of phenibut, a process that can be achieved through various methods, including the use of methanol (B129727) with catalysts like trimethylchlorosilane or thionyl chloride. mdpi.comchemicalbook.com However, for industrial applications, these methods may present challenges related to safety, waste disposal, and cost-effectiveness. mdpi.com
Future research should focus on developing novel, scalable synthetic pathways. One promising approach is the exploration of enzymatic synthesis. Lipases, for instance, have been successfully employed in the kinetic resolution and synthesis of various β-amino acid esters, offering a greener and more selective alternative to traditional chemical methods. google.commdpi.com A multi-enzymatic cascade system, potentially combining a transaminase with a decarboxylase, could also be investigated for the asymmetric synthesis of the chiral ester, offering high enantiopurity in a one-pot process. mdpi.com
Furthermore, continuous flow chemistry presents another innovative avenue for scalable synthesis. This technology can offer improved reaction control, enhanced safety, and higher yields compared to batch processes, making it an attractive option for the industrial production of this compound.
A multi-stage process has been described for the production of phenibut, which involves the initial formation of benzalmalonic acid diethyl ether, followed by conversion to cyanobenzylmalonic acid diethyl ether, reduction to 4-phenyl-3-carbethoxypyrrolidone-2, and subsequent hydrolysis and decarboxylation. chemicalbook.com Adapting this route to directly yield the methyl ester or developing a more direct, convergent synthesis would be a significant advancement. A one-pot synthesis route has been proposed for chemical delivery systems of similar gamma-amino acids, which could be adapted for this compound to improve efficiency and atom economy. openmedicinalchemistryjournal.com
Advanced Mechanistic Studies of Biological Interactions
The primary mechanism of action of phenibut is attributed to its activity as a GABA-mimetic, primarily at GABAB receptors, with some interaction at GABAA receptors at higher concentrations. openmedicinalchemistryjournal.comresearchgate.netnih.gov It is hypothesized that this compound acts as a prodrug of phenibut, with the ester group facilitating its passage across the blood-brain barrier, where it is then hydrolyzed to the active carboxylic acid. researchgate.net However, this hypothesis requires rigorous experimental validation.
Advanced mechanistic studies are crucial to elucidate the precise biological interactions of this compound. Radioligand binding assays are needed to directly compare the binding affinity of the methyl ester to GABAB and GABAA receptors against that of phenibut. nih.gov Such studies would clarify whether the ester itself possesses any intrinsic activity or if it solely functions as a prodrug. The R-enantiomer of phenibut has been shown to be the more potent enantiomer at the GABAB receptor, and similar stereoselectivity studies for this compound are warranted. researchgate.net
Furthermore, detailed pharmacokinetic studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the methyl ester. nih.gov Investigating the in vitro metabolism of this compound using liver microsomes would identify the specific enzymes responsible for its hydrolysis to phenibut and any other potential metabolites. This information is critical for predicting its in vivo behavior and potential drug-drug interactions.
Rational Design of Derivatives with Enhanced Bioactivity
The chemical structure of this compound provides a versatile scaffold for the rational design of derivatives with potentially enhanced bioactivity, improved pharmacokinetic properties, or a more favorable side-effect profile. The development of prodrugs using amino acid moieties is a well-established strategy to improve properties such as bioavailability and targeted delivery. researchgate.netnih.gov
Structure-activity relationship (SAR) studies are fundamental to this process. scilit.comresearchgate.net By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, key structural features essential for its desired effects can be identified. For instance, substitutions on the phenyl ring could influence binding affinity and selectivity for GABA receptor subtypes. The nature of the ester group itself can also be varied (e.g., ethyl, propyl) to modulate the rate of hydrolysis and, consequently, the release of the active parent drug. cymitquimica.com
The design of mutual prodrugs, where this compound is chemically linked to another synergistic drug, could offer therapeutic advantages. ijpcbs.com For example, combining it with a compound that has a complementary mechanism of action for treating anxiety or neuropathic pain could lead to enhanced efficacy.
The synthesis of unnatural amino acids and their derivatives is a rapidly growing field, providing novel building blocks for drug discovery. rsc.org Applying these advanced synthetic methodologies to create a library of diverse this compound derivatives for high-throughput screening could accelerate the discovery of new lead compounds.
Integration of Computational and Experimental Approaches in Drug Discovery Pipelines
The integration of computational modeling and experimental validation is a powerful strategy to streamline the drug discovery process for this compound and its derivatives. nih.govnih.gov In silico methods can significantly reduce the time and cost associated with identifying and optimizing lead compounds.
Molecular docking studies can be employed to predict the binding mode and affinity of this compound and its analogs at the GABAB receptor. nih.gov By building a three-dimensional model of the receptor's binding site, researchers can virtually screen large libraries of compounds to identify those with the most favorable interactions. This can help prioritize which derivatives to synthesize and test experimentally.
Molecular dynamics simulations can provide insights into the dynamic behavior of the receptor-ligand complex, revealing important information about the stability of the interaction and the conformational changes induced upon binding. nih.gov This can aid in understanding the molecular basis of agonism or allosteric modulation and guide the design of molecules with specific functional effects.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of a series of derivatives with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, further guiding the design process. The integration of these computational approaches with experimental techniques such as in vitro binding assays, functional assays, and in vivo pharmacological testing creates a synergistic drug discovery pipeline. This iterative cycle of design, synthesis, and testing allows for the rapid optimization of lead compounds and increases the probability of developing a successful drug candidate.
Q & A
Q. Q1.1: What are the standard synthetic routes for Methyl 3-amino-4-phenylbutanoate, and what challenges arise during purification?
- Methodological Answer :
this compound is typically synthesized via esterification of 3-amino-4-phenylbutanoic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). A critical challenge is minimizing racemization of the chiral amine group during reaction optimization. Purification often involves column chromatography with silica gel and a gradient eluent (e.g., ethyl acetate/hexane mixtures) to separate unreacted starting materials and byproducts . For enantiomerically pure forms, chiral resolution techniques like diastereomeric salt formation or HPLC with chiral stationary phases are recommended .
Q. Q1.2 (Advanced): How can reaction conditions be optimized to enhance enantiomeric excess in asymmetric synthesis?
- Methodological Answer :
Asymmetric hydrogenation of α,β-unsaturated ester precursors (e.g., methyl 3-keto-4-phenylbutanoate) using chiral ligands like BINAP-Ru complexes can achieve >90% enantiomeric excess (ee). Key parameters include hydrogen pressure (5–10 bar), solvent polarity (methanol or ethanol), and temperature (25–40°C). Monitoring via chiral HPLC (e.g., Chiralpak AD-H column) is essential to validate ee .
Analytical Characterization
Q. Q2.1: What spectroscopic methods are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm esterification (δ ~3.6 ppm for methoxy group) and amine protonation (δ ~1.5–2.5 ppm for NH₂). Aromatic protons from the phenyl group appear at δ ~7.2–7.4 ppm .
- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ at m/z 208.1 (C₁₁H₁₅NO₂). High-resolution MS (HRMS) validates molecular formula accuracy .
Q. Q2.2 (Advanced): How can conflicting data from NMR and X-ray crystallography be resolved for structural elucidation?
- Methodological Answer :
Discrepancies between NMR (dynamic proton environments) and X-ray (static crystal structure) often arise from conformational flexibility. For definitive resolution:
Stability and Degradation
Q. Q3.1: What storage conditions prevent hydrolysis of the ester group in this compound?
- Methodological Answer :
Hydrolysis is minimized by storing the compound at –20°C in airtight containers under inert gas (N₂ or Ar). Buffered aqueous solutions (pH 6–7) should be avoided; instead, use anhydrous solvents (e.g., acetonitrile) for dissolution. Periodic FT-IR analysis (monitoring ester C=O stretch at ~1740 cm⁻¹) confirms stability .
Q. Q3.2 (Advanced): What are the primary degradation products under accelerated stability testing (40°C/75% RH)?
- Methodological Answer :
LC-MS analysis reveals two major degradation pathways:
Pharmacological and Forensic Applications
Q. Q4.1: How is this compound utilized in forensic analysis of illicit drug synthesis?
- Methodological Answer :
As a precursor in amphetamine synthesis, its detection in wastewater or clandestine lab samples involves GC-MS with derivatization (e.g., silylation with BSTFA) to enhance volatility. Quantitation via isotope-dilution MS (e.g., ¹³C-labeled internal standard) ensures accuracy at trace levels (LOQ: 0.1 ng/L) .
Q. Q4.2 (Advanced): What computational models predict its blood-brain barrier permeability for neuropharmacological studies?
- Methodological Answer :
Molecular dynamics simulations (e.g., GROMACS) with lipid bilayer models (POPC membranes) estimate logBB values. QSAR models using descriptors like polar surface area (<60 Ų) and LogP (~1.5) suggest moderate BBB penetration, warranting in vivo validation .
Contradictory Data Resolution
Q. Q5.1: How should researchers address discrepancies in reported melting points (e.g., 120–122°C vs. 115–118°C)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
